2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine
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Overview
Description
“2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine” is a chemical compound with the molecular formula C13H11N3O and a molecular weight of 225.25 . It is used in biochemical research .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H11N3O/c1-8-4-5-9(7-10(8)14)13-16-12-11(17-13)3-2-6-15-12/h2-7H,14H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 225.25 . More detailed properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications
Oxazolone Moieties and Their Significance
Oxazolone rings, being five-membered heterocyclic compounds with oxygen and nitrogen heteroatoms, play a crucial role in pharmaceutical chemistry due to their presence in various pharmacologically active compounds. These structures have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, and anticonvulsant effects, among others (Kushwaha & Kushwaha, 2021). The diverse synthetic routes to oxazolones and their biological significance underline the potential of 2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine in drug discovery and development.
Safety and Hazards
Future Directions
While specific future directions for “2-Methyl-3-oxazolo[4,5-b]pyridin-2-yl-phenylamine” are not mentioned in the sources I found, similar compounds such as pyrimidine derivatives have been synthesized and evaluated for their potential biological activities . This suggests that “this compound” and similar compounds could be further explored for their potential uses in various fields, including medicinal chemistry and proteomics research .
properties
IUPAC Name |
2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-8-9(4-2-5-10(8)14)13-16-12-11(17-13)6-3-7-15-12/h2-7H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNBOLYXGONZDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)C2=NC3=C(O2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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